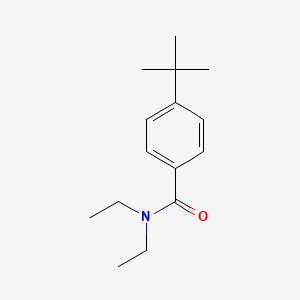

Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-

Description

Contextual Significance within Substituted Benzamide (B126) Chemistry

Substituted benzamides are a cornerstone in various areas of chemical science. The core benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for chemical modification. The nature and position of substituents on the benzene ring and the nitrogen atom of the amide can dramatically influence the molecule's physical, chemical, and biological properties.

The N,N-diethylbenzamide moiety, a key feature of the title compound, is particularly significant in the realm of synthetic organic chemistry. It is widely recognized as an effective directing group in directed ortho-metalation (DoM) reactions. nih.gov This powerful synthetic strategy allows for the regioselective functionalization of the aromatic ring at the position adjacent (ortho) to the directing group. The N,N-diethylamide group, through its ability to coordinate with organolithium reagents, facilitates this selective deprotonation, paving the way for the introduction of a wide range of electrophiles. This methodology is instrumental in the construction of complex, highly substituted aromatic compounds.

Structural Features and their Influence on Research Trajectories

The chemical behavior and research potential of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- are intrinsically linked to its unique structural components: the 4-(1,1-dimethylethyl) group (commonly known as the tert-butyl group) and the N,N-diethylamide group.

The tert-butyl group, positioned at the para position of the benzene ring, is a bulky substituent that exerts significant steric and electronic effects. Its large size can influence the molecule's conformation and hinder the approach of reactants to nearby functional groups. Electronically, the tert-butyl group is weakly electron-donating through induction. This combination of steric bulk and electronic character can impact the reactivity of the aromatic ring and the adjacent amide group. In the context of materials science, the incorporation of tert-butyl groups can enhance the solubility and processability of polymers and other materials.

The N,N-diethylamide group, as previously mentioned, is a potent directing group in DoM. nih.gov The presence of two ethyl groups on the nitrogen atom is crucial for its function, providing the necessary steric and electronic environment for efficient coordination with metalating agents. The amide functionality itself is a key structural motif in many biologically active compounds and can participate in hydrogen bonding, which is critical for molecular recognition in biological systems.

Below is a table summarizing the key structural features and their potential influence:

| Structural Feature | Chemical Name | Common Name | Key Properties and Potential Influence |

| C(CH₃)₃ | 1,1-dimethylethyl | tert-butyl | Provides steric bulk, influences molecular conformation, weakly electron-donating, increases lipophilicity. |

| C(=O)N(CH₂CH₃)₂ | N,N-diethylcarboxamide | N,N-diethylamide | Potent directing group for ortho-metalation, participates in hydrogen bonding, common motif in bioactive molecules. |

Overview of Key Academic Research Domains Pertinent to the Compound

While extensive research specifically targeting Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- is not widely documented in publicly available literature, its structural motifs suggest relevance in several key academic domains:

Organic Synthesis: The presence of the N,N-diethylamide directing group makes this compound a potential substrate for studies in directed ortho-metalation, aiming to synthesize novel polysubstituted aromatic compounds. Research in this area would focus on understanding how the para-tert-butyl group influences the regioselectivity and efficiency of these reactions. A study has reported the synthesis and characterization of 2-(4-(tert-Butyl)benzoyl)-N,N-diethylbenzamide, a related compound, which highlights the utility of such building blocks in constructing more complex molecules. acs.org

Medicinal Chemistry: Substituted benzamides are a well-established class of compounds in medicinal chemistry, with examples found in antiemetics, antipsychotics, and gastroprokinetic agents. The lipophilic nature imparted by the tert-butyl and diethyl groups could be advantageous for bioavailability. Research in this area would involve the synthesis of analogues and their evaluation for various biological activities. For instance, a study on 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, a sulfonamide analogue, explored its potential as an antibacterial agent. researchgate.net

Materials Science: The rigid aromatic core combined with the bulky tert-butyl group are features often found in molecules designed for applications in materials science. These include the development of organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers. The tert-butyl group can enhance solubility and prevent unwanted intermolecular interactions, leading to improved material properties.

While the specific research journey of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- is still unfolding, its constituent parts have a well-established pedigree in chemical research. Future investigations into this compound are likely to build upon the foundational knowledge of substituted benzamide chemistry and explore its potential in the aforementioned domains.

Detailed research findings on the characterization of this compound are limited, but spectroscopic data has been reported. rsc.org

Table of Spectroscopic Data for 4-(tert-butyl)-N,N-diethylbenzamide rsc.org

| ¹H NMR (600 MHz, CDCl₃) δ | ¹³C NMR (151 MHz, CDCl₃) δ |

|---|---|

| 7.40 (d, J = 8.1 Hz, 2H) | 171.2 |

| 7.31 (d, J = 8.3 Hz, 2H) | 153.8 |

| 3.55 (brs, 2H) | 134.1 |

| 3.29 (brs, 2H) | 126.0 |

| 1.32 (s, 9H) | 125.1 |

| 1.25 (brs, 3H) | 43.3 |

| 1.13 (brs, 3H) | 39.3 |

| 34.7 | |

| 31.2 | |

| 14.2 |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-6-16(7-2)14(17)12-8-10-13(11-9-12)15(3,4)5/h8-11H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFTZNPKRQQMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175073 | |

| Record name | Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20916-70-5 | |

| Record name | p-tert-Butyl-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020916705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYL-N,N-DIETHYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYL-N,N-DIETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MVH2MV89Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzamide, 4 1,1 Dimethylethyl N,n Diethyl and Analogues

Classical Amide Bond Formation Strategies

Traditional methods for amide bond formation have long been the workhorse of organic synthesis. These strategies typically involve the activation of a carboxylic acid or its derivative to facilitate nucleophilic attack by an amine.

Condensation Reactions from Benzoic Acid Derivatives

The direct condensation of a carboxylic acid with an amine is a thermodynamically challenging process that often requires harsh conditions and results in low yields. To overcome this, various coupling agents and specialized reaction conditions have been developed.

One notable method for the synthesis of N,N-diethylbenzamides from benzoic acids is a non-classical Mitsunobu reaction. nih.gov This approach allows for the direct coupling of a benzoic acid with diethylamine (B46881), mediated by a phosphine (B1218219) and an azodicarboxylate. The reaction is believed to proceed through an acyloxyphosphonium ion intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov A general procedure involves dissolving the benzoic acid, triphenylphosphine (B44618), and diethylamine in a suitable solvent like toluene. Subsequently, an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD), is added dropwise, and the reaction is heated to reflux. nih.gov This methodology has been successfully applied to a range of substituted benzoic acids, affording the corresponding N,N-diethylbenzamides in good yields.

Table 1: Synthesis of N,N-Diethylbenzamides using the Mitsunobu Reaction nih.gov

| Entry | Benzoic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxybenzoic acid | N,N-Diethyl-4-methoxybenzamide | 67 |

| 2 | 2-Methoxybenzoic acid | N,N-Diethyl-2-methoxybenzamide | 64 |

Reaction Conditions: Benzoic acid (1.00 eq), triphenylphosphine (1.20 eq), diethylamine (1.20 eq), diisopropylazodicarboxylate (1.20 eq), toluene, reflux, 18 h.

Acylation with Benzoyl Chlorides

A more conventional and highly efficient method for the synthesis of amides is the acylation of an amine with an acyl chloride. This reaction is typically rapid and exothermic. The synthesis of N,N-diethyl-4-tert-butylbenzamide can be readily achieved by reacting 4-tert-butylbenzoyl chloride with diethylamine.

The general procedure involves the dropwise addition of the acyl chloride to a solution of the amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. A simple condensation of benzoyl chloride with diethylamine has been noted as a straightforward method for the preparation of N,N-diethylbenzamide. orgsyn.org This can be extrapolated to the synthesis of the 4-tert-butyl derivative.

Transition Metal-Catalyzed Approaches

In recent decades, transition metal catalysis has revolutionized the field of organic synthesis, offering novel pathways for bond formation with high efficiency and functional group tolerance.

Suzuki Coupling and Related Cross-Coupling Reactions

While the Suzuki coupling is renowned for the formation of carbon-carbon bonds, its principles have been extended to the synthesis of amides. These reactions, often termed Suzuki-Miyaura cross-coupling, can be adapted for C-N bond formation, providing a powerful tool for constructing complex amide-containing molecules. Although direct synthesis of Benzamide (B126), 4-(1,1-dimethylethyl)-N,N-diethyl- via a Suzuki coupling is not commonly reported, the methodology is applicable to the synthesis of a wide array of N,N-disubstituted benzamides.

Copper-Catalyzed Amidation Protocols

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based systems for C-N bond formation. These methods can be applied to the amidation of aryl halides and the direct C-H amidation of aromatic compounds. An experimentally simple and inexpensive catalyst system using copper(I) iodide (CuI) and a 1,2-diamine ligand has been developed for the amidation of aryl halides. nih.gov This system is effective for a variety of aryl iodides, bromides, and in some cases, chlorides, and tolerates a wide range of functional groups. nih.gov

Furthermore, copper has been shown to catalyze the intermolecular amidation of unactivated C-H bonds, offering a direct route to N-alkyl amides from simple alkanes and amides. berkeley.edu While not a direct synthesis of the title compound from an aryl precursor, it highlights the utility of copper in facilitating challenging C-N bond formations.

Mechanistic Insights into Amide Bond Formation

The formation of an amide bond, despite its apparent simplicity, involves a series of well-defined mechanistic steps that are influenced by the choice of reagents and reaction conditions.

In the case of condensation reactions from benzoic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylic acid is first activated. The DCC protonates the carboxylic acid, making it more electrophilic and facilitating the attack of the carboxylate to form an O-acylisourea intermediate. This intermediate is a highly activated species with a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid. This is followed by the collapse of the tetrahedral intermediate and elimination of the dicyclohexylurea byproduct to yield the amide.

For acylations involving benzoyl chlorides, the reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A subsequent deprotonation of the nitrogen atom, typically by another molecule of the amine or an added base, yields the final amide product and a salt byproduct.

The mechanisms of transition metal-catalyzed amidations are more complex and can vary depending on the specific catalytic system. In copper-catalyzed amidations of aryl halides, the catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amide. The key C-N bond-forming step is a reductive elimination from the copper center, which regenerates the Cu(I) catalyst.

Non-Classical Mitsunobu Reaction for N,N-Diethylbenzamides

A notable method for the synthesis of N,N-diethylbenzamides is a novel application of the Mitsunobu reaction. nih.govtandfonline.com This approach represents the first use of the Mitsunobu reaction for constructing benzamides directly from benzoic acid and amine starting materials. nih.govtandfonline.com The reaction is believed to proceed through a non-classical mechanism that involves an acyloxyphosphonium ion intermediate, rather than the traditional alkoxyphosphonium ion. nih.govtandfonline.com This mechanistic difference allows for the use of amines as nucleophiles.

The general procedure involves dissolving the corresponding benzoic acid, triphenylphosphine (1.20 eq), and diethylamine (1.20 eq) in a solvent like toluene. nih.govtandfonline.com Diisopropylazodicarboxylate (DIAD) (1.20 eq) is then added, and the mixture is heated to reflux. nih.govtandfonline.com The reaction has been shown to be effective for a variety of substituted benzoic acids, including those with both electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions. nih.govtandfonline.com

Optimization of the reaction conditions was crucial for achieving high purity and good yields. nih.gov Initial experiments were contaminated with by-products from the Mitsunobu reagents. nih.gov It was discovered that incorporating an acid-base extraction with 1 M sodium hydroxide (B78521) during the work-up effectively removes these impurities, allowing for the isolation of chromatographically pure benzamides. nih.gov The methodology is particularly beneficial for researchers who use N,N-diethylbenzamides as intermediates in Directed ortho-Metalation (DoM) strategies. nih.govtandfonline.com

| Entry | Benzoic Acid Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-OCH₃ | N,N-diethyl-2-methoxybenzamide | 64 |

| 2 | 3-OCH₃ | N,N-diethyl-3-methoxybenzamide | 52 |

| 3 | 4-OCH₃ | N,N-diethyl-4-methoxybenzamide | 67 |

| 4 | 3,5-(OCH₃)₂ | N,N-diethyl-3,5-dimethoxybenzamide | 71 |

| 5 | 4-OH | N,N-diethyl-4-hydroxybenzamide | 57 |

| 6 | 4-NO₂ | N,N-diethyl-4-nitrobenzamide | 48 |

| 7 | 4-Cl | N,N-diethyl-4-chlorobenzamide | 45 |

| 8 | 4-Br | N,N-diethyl-4-bromobenzamide | 41 |

Directed ortho-Metalation (DoM) Strategies Utilizing N,N-Diethylamide Directing Groups

Directed ortho-Metalation (DoM) is a powerful synthetic transformation for the regiocontrolled functionalization of aromatic scaffolds. nih.govwikipedia.org The strategy relies on a Directed Metalation Group (DMG) which interacts with an organolithium reagent, typically an alkyllithium like n-butyllithium or s-butyllithium, to direct deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.orgbaranlab.org

The N,N-diethylamide functional group is one of the most widely employed and powerful DMGs. nih.gov Its strong Lewis basicity allows for effective coordination with the Lewis acidic lithium cation of the alkyllithium base. nih.gov This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. nih.govwikipedia.org This intermediate can then react with a wide variety of electrophiles, introducing a new substituent exclusively at the ortho-position. wikipedia.orgbaranlab.org This high regioselectivity is a major advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho- and para-substituted products. baranlab.org The N,N-diethyl-O-carbamate group is noted as having the greatest relative directing power among common oxygen-based DMGs. nih.gov

Development of Efficient and Scalable Synthetic Routes

The industrial relevance of benzamide compounds necessitates the development of synthetic routes that are not only efficient in terms of yield but also scalable, safe, and environmentally conscious. Research has focused on one-step continuous processes and the meticulous optimization of reaction parameters to meet these demands.

One-Step Synthesis Methods (e.g., Fixed-Bed Systems)

For large-scale production, one-step continuous synthesis methods offer significant advantages over batch processing. A method for synthesizing N,N-diethyl-m-toluamide (an analogue of the target compound) utilizes a fixed-bed reactor. google.com In this process, m-toluic acid and diethylamine are first reacted to form a complex salt. google.com This mixture is then continuously fed into a catalytic fixed-bed reactor under constant temperature and pressure, where it undergoes dehydration to form the final amide product. google.com

The crude product is then purified through distillation to recover the solvent and vacuum rectification to obtain the pure N,N-diethyl-m-toluamide. google.com This fixed-bed system is advantageous due to its short process flow, high conversion rates, and good selectivity. google.com Furthermore, it minimizes waste generation and allows for the catalyst to be recycled, leading to lower production costs and a more sustainable process. google.com The simulation and modeling of such fixed-bed reactors are crucial for optimizing their design and operational parameters to maximize output and efficiency. conscientiabeam.comuniovi.esou.edu

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of a synthetic protocol are highly dependent on reaction conditions and the stoichiometry of the reagents. For the synthesis of N,N-diethyl-m-toluamide (DEET), a method involving activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) has been optimized. sld.cu

The key parameters investigated included the choice of solvent and the molar ratios of the reactants. Dichloromethane was found to be the optimal solvent, providing the highest yield (88.86%) compared to diethyl ether, n-hexane, and ethyl acetate. sld.cu The molar ratio of the reagents was also systematically varied. The optimal conditions were determined to be a molar ratio of m-toluic acid to CDI to diethylamine of 1:1.2:2.0. sld.cu Under these optimized conditions, the synthesis could be performed as a one-pot procedure, achieving yields of 94-95%. sld.cumedigraphic.com This improved route is simple, efficient, and industrially feasible, with a significantly reduced reaction time and an easy work-up procedure involving liquid-liquid extraction to remove water-soluble by-products. sld.cumedigraphic.com

| No. | Molar Ratio (m-toluic acid : Diethylamine) | Yield (%) |

|---|---|---|

| 1 | 1 : 1.5 | 90.12 |

| 2 | 1 : 2.0 | 94.03 |

| 3 | 1 : 2.5 | 92.84 |

| 4 | 1 : 3.0 | 88.86 |

| 5 | 1 : 3.5 | 85.45 |

Reaction parameters: m-toluic acid (0.01 mol), molar ratio of m-toluic acid to CDI = 1:1.2, solvent = dichloromethane, total reaction time = 90 minutes. sld.cu

Chemical Reactivity and Mechanistic Studies of Benzamide, 4 1,1 Dimethylethyl N,n Diethyl

Fundamental Reaction Pathways of the Benzamide (B126) Core

The benzamide core, consisting of an aromatic ring attached to an amide functional group, is relatively stable. Its reactivity is influenced by the electronic effects of its substituents.

Oxidation and Reduction Reactions

The benzamide functional group is generally resistant to oxidation under standard conditions. The aromatic ring can be oxidized under harsh conditions, but this typically leads to degradation of the molecule. The N,N-diethyl groups could potentially undergo oxidation at the alpha-carbon position, for instance via a single electron transfer (SET) mechanism in the presence of transition metal catalysts and an oxidant like tert-butyl hydroperoxide, to form an iminium ion intermediate. nih.gov

Reduction of the amide group of benzamides is a more common transformation. Depending on the reducing agent and reaction conditions, the carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding benzylamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The specific reduction of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- would yield 4-(tert-butyl)-N,N-diethylbenzylamine.

Nucleophilic and Electrophilic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a key reaction pathway for the benzene (B151609) ring. The reactivity and regioselectivity of this process are controlled by the existing substituents. The tert-butyl group is an activating group and an ortho-, para-director due to inductive effects and carbon-carbon hyperconjugation. stackexchange.com However, the significant steric bulk of the tert-butyl group strongly hinders attack at the ortho positions. stackexchange.comstackexchange.com The N,N-diethylcarboxamide group is a deactivating group and a meta-director. In the case of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-, the directing effects of the two groups are opposed. The powerful directing effect of the amide group in C-H activation (discussed in section 3.3) often overrides traditional EAS reactivity. Nitration of t-butylbenzene, for example, yields a mixture of ortho, meta, and para products, with the para isomer being predominant. stackexchange.com

Nucleophilic aromatic substitution (NAS) on the unmodified aromatic ring of this compound is generally not feasible. NAS reactions require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group, neither of which is present on the parent molecule. libretexts.org

Transformations Involving the tert-Butyl Substituent

The tert-butyl group is a saturated hydrocarbon substituent known for its chemical stability and steric bulk. It does not typically participate in reactions under common organic synthesis conditions. While electrophilic substitution can sometimes result in the cleavage of a tert-butyl group from an aromatic ring under forcing acidic conditions, this is not a common or synthetically useful transformation for this molecule. The primary role of the tert-butyl group in Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- is to exert steric and electronic influence on the reactivity of the aromatic ring. stackexchange.com

Directed C-H Functionalization Guided by the Amide Moiety

A significant area of reactivity for Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- involves the strategic functionalization of otherwise inert C-H bonds, a process guided by the N,N-diethylamide group. This approach offers precise control over regioselectivity, which is often difficult to achieve through classical electrophilic substitution reactions. snnu.edu.cnnih.gov

Role of the N,N-Diethylamide as a Directing Group

The N,N-diethylamide functional group is one of the most powerful directing groups used in synthetic organic chemistry, particularly in a strategy known as directed ortho-metalation (DoM). nih.gov Its effectiveness stems from the Lewis basicity of the carbonyl oxygen, which can coordinate strongly to Lewis acidic reagents like alkyllithium bases or transition metal catalysts. nih.gov This coordination positions the reagent in close proximity to the C-H bonds at the ortho positions (the positions adjacent to the amide-bearing carbon) of the aromatic ring, facilitating their selective deprotonation or activation. snnu.edu.cn

Chelation-Assisted C-H Activation and Functionalization

In transition-metal-catalyzed reactions, the N,N-diethylamide group acts as a bidentate directing group. nih.govresearchgate.net It coordinates to the metal center (such as Palladium, Rhodium, or Ruthenium) through both the carbonyl oxygen and the nitrogen atom, forming a stable five- or six-membered metallacycle intermediate. nih.govnih.govnih.gov This chelation event is crucial for bringing the catalytic metal center into the immediate vicinity of an ortho C-H bond. sigmaaldrich.com

The formation of this palladacycle or rhodacycle intermediate facilitates the cleavage of the C-H bond in a step often referred to as cyclometalation. nih.gov This is typically the rate-determining step in the catalytic cycle. Once the C-H bond is activated, the resulting organometallic intermediate can react with a variety of coupling partners, leading to the formation of new C-C, C-N, or C-O bonds at the ortho position. This strategy has been widely used for reactions such as arylation, alkylation, acylation, and olefination. nih.govnih.govacs.org The N,N-diethylamide group, therefore, serves as an internal ligand that directs the catalyst to a specific site, enabling highly regioselective transformations that would be otherwise inaccessible. snnu.edu.cnnih.gov

Table 1: Examples of Catalyst Systems in Amide-Directed C-H Functionalization

| Metal Catalyst | Reaction Type | Coupling Partner Example | Reference |

|---|---|---|---|

| Palladium (Pd) | Acylation | Arylglyoxylic Acids | acs.org |

| Rhodium (Rh) | Olefination | Alkenes | nih.gov |

| Ruthenium (Ru) | Alkylation | Alkyl Halides | nih.gov |

| Palladium (Pd) | Alkenylation | Alkenes | nih.gov |

Derivatization and Scaffold Modification Strategies of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-

The chemical scaffold of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- offers several avenues for structural modification, primarily centered on the reactivity of the aromatic ring and the directing capabilities of its substituents. Research into the derivatization of this compound has explored strategies to introduce new functional groups, thereby altering its physicochemical properties and potential applications. Key among these strategies are electrophilic substitution reactions and directed ortho metalation, which leverage the electronic nature of the existing substituents to achieve regioselective functionalization.

One documented derivatization of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- involves its use in a Vilsmeier benzoylation reaction. acs.org In this context, the compound serves as the benzoylating agent in the synthesis of a more complex molecular structure. Specifically, it was used in the Vilsmeier benzoylation of a bicyclo[2.2.2]octadiene (BCOD)-fused bipyrrole, leading to the formation of a key intermediate for the synthesis of meso-diphenyldibenzoporphycene. acs.org This reaction highlights the utility of the N,N-diethylbenzamide moiety in facilitating the introduction of a 4-tert-butylbenzoyl group onto a nucleophilic substrate.

Table 1: Vilsmeier Benzoylation using Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- acs.org

| Reactant | Reagent | Product | Application of Product |

|---|

A predominant and powerful strategy for the scaffold modification of N,N-diethylbenzamides is Directed ortho Metalation (DoM) . The N,N-diethylamide group is recognized as a potent directed metalation group (DMG). This functionality arises from the ability of the carbonyl oxygen to coordinate with an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). This coordination facilitates the deprotonation of the aromatic proton at the ortho position (C2 or C6) due to proximity, forming a lithiated intermediate. This aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity.

While specific studies detailing the DoM of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- are not extensively documented in the reviewed literature, the principles of DoM are directly applicable. The tert-butyl group at the para position does not sterically hinder the ortho positions, and its electron-donating nature through induction can further influence the reactivity of the aromatic ring. stackexchange.com The general scheme for the DoM of a 4-substituted-N,N-diethylbenzamide is presented below.

General Reaction Scheme for Directed ortho Metalation:

Step 1: Lithiation

Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- + R-Li (e.g., s-BuLi/TMEDA) in THF at -78°C → 2-Lithio-4-(1,1-dimethylethyl)-N,N-diethylbenzamide

Step 2: Electrophilic Quench

2-Lithio-4-(1,1-dimethylethyl)-N,N-diethylbenzamide + Electrophile (E+) → 2-Substituted-4-(1,1-dimethylethyl)-N,N-diethylbenzamide

This strategy allows for the introduction of a diverse array of functional groups at the C2 position, effectively modifying the scaffold. The choice of electrophile dictates the nature of the introduced substituent.

Table 2: Potential Derivatizations via Directed ortho Metalation

| Electrophile (E+) | Introduced Substituent (-E) | Potential Derivative |

|---|---|---|

| D2O | -D (Deuterium) | Benzamide, 2-deuterio-4-(1,1-dimethylethyl)-N,N-diethyl- |

| I2 | -I (Iodo) | Benzamide, 2-iodo-4-(1,1-dimethylethyl)-N,N-diethyl- |

| (CH3)2SO4 | -CH3 (Methyl) | Benzamide, 2-methyl-4-(1,1-dimethylethyl)-N,N-diethyl- |

| CO2 then H+ | -COOH (Carboxylic acid) | 2-(N,N-diethylcarbamoyl)-5-(1,1-dimethylethyl)benzoic acid |

| DMF | -CHO (Formyl) | Benzamide, 2-formyl-4-(1,1-dimethylethyl)-N,N-diethyl- |

Advanced Spectroscopic and Structural Elucidation of Benzamide, 4 1,1 Dimethylethyl N,n Diethyl

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the unambiguous identification and purity assessment of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the molecular framework, functional groups, and elemental composition of Benzamide (B126), 4-(1,1-dimethylethyl)-N,N-diethyl-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- provide definitive evidence for its structure and are crucial for assessing its purity.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to ortho and meta coupling. The N,N-diethyl group exhibits a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with each other. The 4-(1,1-dimethylethyl) group, commonly known as a tert-butyl group, displays a sharp singlet for its nine equivalent methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- will show distinct signals for the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, and the methylene and methyl carbons of the diethylamino group. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is typically observed at a downfield shift (around 170 ppm) due to its deshielded nature.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) |

| C=O | - | ~171 | - |

| Aromatic C-1 | - | ~134 | - |

| Aromatic C-2, C-6 | ~7.3 | ~126 | d |

| Aromatic C-3, C-5 | ~7.4 | ~125 | d |

| Aromatic C-4 | - | ~154 | - |

| C(CH₃)₃ | - | ~35 | - |

| C(CH₃)₃ | 1.32 | ~31 | s |

| N-CH₂-CH₃ | ~3.4 (br) | ~43 (br), ~39 (br) | q |

| N-CH₂-CH₃ | ~1.1 (br) | ~14 (br), ~13 (br) | t |

Note: The chemical shifts are predicted based on known values for similar benzamide structures. Broad signals for the N-ethyl groups are expected due to restricted rotation around the C-N amide bond at room temperature.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- is expected to show a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically in the range of 1630-1680 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl and diethyl groups will appear in the 2850-2970 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds of the tert-butyl group would also be expected to give a characteristic Raman signal.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Amide) | Stretching | 1630-1680 (Strong) | 1630-1680 (Medium) |

| Aromatic C=C | Stretching | 1450-1600 (Variable) | 1450-1600 (Strong) |

| Aromatic C-H | Stretching | >3000 (Variable) | >3000 (Strong) |

| Aliphatic C-H | Stretching | 2850-2970 (Strong) | 2850-2970 (Strong) |

| C-N | Stretching | 1250-1350 (Medium) | 1250-1350 (Weak) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Molecular Weight Determination: The molecular formula of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- is C₁₅H₂₃NO, which corresponds to a molecular weight of 233.35 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 233.

Fragmentation Analysis: The fragmentation pattern in EI-MS provides a fingerprint of the molecule. For Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-, key fragmentation pathways would likely involve:

Alpha-cleavage at the carbonyl group, leading to the formation of the 4-(1,1-dimethylethyl)benzoyl cation at m/z 161.

Loss of a methyl group from the tert-butyl group, resulting in a fragment at m/z 218.

Cleavage of the N-ethyl groups.

Formation of the diethylaminomethylidene cation at m/z 72.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Structural Formula |

| 233 | Molecular Ion [M]⁺ | [C₁₅H₂₃NO]⁺ |

| 218 | [M - CH₃]⁺ | [C₁₄H₂₀NO]⁺ |

| 161 | [4-(t-butyl)benzoyl]⁺ | [C₁₁H₁₃O]⁺ |

| 133 | [C₁₀H₁₃]⁺ | [C₁₀H₁₃]⁺ |

| 105 | [Benzoyl]⁺ | [C₇H₅O]⁺ |

| 72 | [Diethylaminomethylidene]⁺ | [C₄H₁₀N]⁺ |

| 57 | [tert-butyl]⁺ | [C₄H₉]⁺ |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic data provides invaluable information about molecular structure, X-ray crystallography offers a definitive, three-dimensional view of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for the exact title compound is not publicly available, analysis of a closely related structure, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, can provide significant insights into the likely molecular conformation and crystal packing. researchgate.net

As Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- is a tertiary amide, it lacks the N-H proton necessary for classical hydrogen bonding as a donor. However, the carbonyl oxygen can act as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors, the crystal structure would be dominated by weaker intermolecular interactions, such as C-H···O and C-H···π interactions. These weak interactions play a crucial role in stabilizing the crystal lattice. The aromatic rings could also participate in π-π stacking interactions, although this might be sterically hindered by the bulky substituents.

Following a comprehensive search of scientific literature and spectral databases, detailed research findings specifically focusing on the advanced spectroscopic probes for the intermolecular interactions of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- could not be located. While general spectroscopic data exists for related benzamide compounds, scholarly articles containing in-depth analysis and data tables concerning the use of advanced techniques to study the specific intermolecular forces of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- are not available in the public domain at this time.

Therefore, section 4.3, as outlined in the user's request, cannot be generated with the required detailed research findings and data tables without access to specific studies on this compound.

Theoretical and Computational Investigations on Benzamide, 4 1,1 Dimethylethyl N,n Diethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from first principles. These methods, such as Density Functional Theory (DFT), provide detailed information about the electronic structure and energy of a molecule.

Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species.

For a molecule like Benzamide (B126), 4-(1,1-dimethylethyl)-N,N-diethyl-, the HOMO is likely to be located on the electron-rich aromatic ring and the amide nitrogen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-

| Orbital | Predicted Location of High Electron Density | Implied Reactivity |

|---|---|---|

| HOMO | Aromatic ring, Amide Nitrogen | Site for electrophilic attack |

| LUMO | Carbonyl group, Aromatic ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Not yet calculated | Indicator of kinetic stability |

Note: The data in this table is predictive and based on the general electronic properties of similar benzamide structures. Specific calculations are required for quantitative values.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which are collectively represented on a potential energy surface or energy landscape.

For Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-, the key rotational barriers would be around the C-N bond of the amide and the C-C bond connecting the carbonyl group to the aromatic ring. The bulky tert-butyl and diethylamino groups will introduce steric hindrance, significantly influencing the preferred conformations. Computational methods can map out the energy landscape, identifying the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. Understanding this landscape is crucial for predicting the molecule's shape and how it might interact with biological targets or other molecules in a condensed phase.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational, rotational, and translational motion of the molecule, as well as its interactions with a solvent or other molecules.

An MD simulation of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- in a solvent like water or an organic solvent would reveal how the molecule moves and flexes, and how it forms and breaks hydrogen bonds or other non-covalent interactions with its surroundings. This information is vital for understanding its solubility, diffusion, and how it might orient itself at an interface or in a binding pocket of a protein.

Supramolecular Chemistry and Crystal Engineering Predictions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. In the solid state, these interactions dictate the crystal packing and ultimately the material properties of the compound.

Prediction of Self-Assembly Mechanisms and Crystal Growth

The functional groups on Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- (the amide group, the aromatic ring, and the alkyl groups) will all play a role in its self-assembly. The amide group can act as both a hydrogen bond donor (if any N-H bonds were present, which they are not in this N,N-diethyl substituted amide) and acceptor. The aromatic ring can participate in π-π stacking interactions, and the tert-butyl and ethyl groups can engage in van der Waals interactions.

Computational methods can predict the likely modes of self-assembly and the resulting crystal structures. For instance, a related compound, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, has been studied using single-crystal X-ray diffraction, revealing a nonplanar crystal structure held together by various intermolecular interactions. growingscience.comresearchgate.net Such studies provide a basis for predicting how the benzamide analogue might crystallize.

Quantification of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, QTAIM)

To quantify the intermolecular interactions in a crystal lattice, several computational tools are employed.

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique that analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can provide quantitative information about the strength and nature of these interactions, including hydrogen bonds and van der Waals contacts.

While specific Hirshfeld and QTAIM analyses for Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- have not been reported, these methods would be invaluable for a detailed understanding of its solid-state structure and properties.

Applications in Chemical Synthesis and Advanced Materials Research

Role as a Versatile Synthetic Intermediate

Benzamide (B126), 4-(1,1-dimethylethyl)-N,N-diethyl- serves as a valuable intermediate in organic synthesis. The preparation of this compound typically involves the reaction of 4-(1,1-dimethylethyl)benzoyl chloride with diethylamine (B46881). evitachem.com This reaction is generally conducted in a solvent like dichloromethane at controlled low temperatures (0-5°C) and requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. evitachem.com

As a synthetic intermediate, its structure offers several reactive sites. The aromatic ring can undergo electrophilic substitution reactions, while the amide functionality can be involved in various transformations. The presence of the bulky 4-tert-butyl group can influence the regioselectivity of these reactions, directing incoming groups to specific positions on the benzene (B151609) ring. This makes the compound a useful building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and other fields. evitachem.com

Contribution to Catalysis and Directing Group Chemistry

Currently, there is limited specific information available in scientific literature detailing the role of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- as a catalyst or as a directing group in chemical reactions. While amide functionalities can, in some contexts, act as directing groups for ortho-lithiation or other metal-catalyzed C-H activation reactions, specific studies employing this particular substituted benzamide for such purposes are not prominently documented.

Exploration in Agrochemical Research

The N,N-diethylbenzamide scaffold is a key feature in various compounds developed for the agrochemical sector, particularly in the design of herbicides and insect repellents.

Research into new herbicidal agents has explored structures related to N,N-diethylbenzamides. For instance, novel selenium-containing compounds based on a carbamoyl triazole structure, which includes an N,N-diethyl-carboxamide moiety, have been designed and synthesized. researchgate.net In one study, compounds such as N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide were synthesized and showed significant inhibitory activity against the growth of cucumber (Cucumis sativus L.) and semen euphorbiae (Leptochloa chinensis N.). researchgate.net While this research does not use Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- directly, it highlights the utility of the N,N-diethyl-carboxamide functional group in the development of potent herbicides.

The N,N-diethylamide group is famously associated with the insect repellent DEET (N,N-Diethyl-3-methylbenzamide). wikipedia.orgnih.gov The broader class of N,N-diethylbenzamides has also been extensively studied for its repellent properties. The parent compound, N,N-diethylbenzamide (DEB), is a known insect repellent and has been the subject of comparative studies against DEET. nih.govnih.govgoogle.com

Research has shown that N,N-diethylbenzamide provides significant protection against various mosquito species. nih.govnih.gov Laboratory and field trials have demonstrated its efficacy, which is often comparable to that of DEET, the long-standing gold standard for insect repellents. nih.govnih.gov For example, one study found that a 12% N,N-diethyl-benzamide cream provided complete protection for up to 11 hours against Anopheles mosquitoes and around 6 hours against Aedes aegypti. nih.gov The performance of these repellents is dose-dependent, with higher concentrations generally offering longer protection times. nih.gov

| Repellent Compound | Concentration/Dose | Target Mosquito Species | Protection Time | Source |

|---|---|---|---|---|

| Advanced Odomos (12% N,N-diethyl-benzamide) | 10 mg/cm² | Anopheles spp. | Up to 11 hours (100% protection) | nih.gov |

| Advanced Odomos (12% N,N-diethyl-benzamide) | >10 mg/cm² | Aedes aegypti | ~6 hours (complete protection) | nih.gov |

| TRIG (15% N,N-diethyl-benzamide) | 1.25 g (2 mg/cm²) | Anopheles arabiensis | ~6 hours (Complete Protection Time) | nih.gov |

| TRIG (15% N,N-diethyl-benzamide) | 1.25 g (2 mg/cm²) | Culex quinquefasciatus | ~6 hours (Complete Protection Time) | nih.gov |

| DEET (Control) | 10 mg/cm² | Anopheles spp. | Up to 11 hours (100% protection) | nih.gov |

While these studies focus on the parent N,N-diethylbenzamide or its meta-methylated analogue (DEET), the findings underscore the importance of this chemical class in developing insect repellents. The specific contribution of the 4-tert-butyl substituent in Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- to repellent activity is not detailed in the available literature, but its structural similarity suggests potential in this area.

Applications in Materials Science (e.g., Polymers, Nanomaterials)

Based on available scientific literature, the direct application of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- in the field of materials science, such as in the synthesis of polymers or the development of nanomaterials, is not well-documented. While benzamide derivatives can be incorporated into polymer backbones or used as functional additives, specific research detailing such uses for this particular compound is limited.

Ligand Design in Coordination Chemistry

The amide group in Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- possesses two potential donor atoms: the carbonyl oxygen and the amide nitrogen, both of which have lone pairs of electrons. In principle, these atoms could coordinate with metal ions to form coordination complexes. However, the scientific literature does not provide specific examples of this compound being used as a ligand in coordination chemistry. Research in this area often focuses on ligands that are specifically designed for strong and selective metal binding, such as Schiff bases or phosphine (B1218219) derivatives, and simple benzamides are not commonly employed for this purpose. sapub.orgnih.gov

Analytical Methodologies for Chemical Characterization in Research Settings

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is crucial for assessing the purity of a synthesized compound like Benzamide (B126), 4-(1,1-dimethylethyl)-N,N-diethyl-.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For benzamide derivatives, GC is frequently used to determine purity and quantify components. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile (gas) and stationary phases.

While specific GC methods for Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as N,N-diethyl-m-toluamide (DEET), provide a strong basis for methodological development. For instance, the analysis of DEET has been successfully performed using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD), which offers high selectivity for nitrogen-containing compounds like benzamides. nih.gov An OV-101 column, a versatile, non-polar column, has been utilized in such analyses. nih.gov

A hypothetical GC method for Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- could be designed based on these principles.

Table 1: Hypothetical GC Parameters for Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- Analysis

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) is another essential technique for purity analysis, particularly for compounds that are not sufficiently volatile or are thermally labile. HPLC separates components in a liquid mobile phase that is pumped through a column packed with a stationary phase.

For compounds analogous to Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-, such as Benzamide, 4-(1,1-dimethylethyl)-N,N-bis(2-hydroxyethyl)-, reverse-phase HPLC methods have been developed. sielc.com In a reverse-phase setup, a non-polar stationary phase is used with a polar mobile phase. A study demonstrated the successful separation of this related benzamide using a Newcrom R1 column, which has low silanol (B1196071) activity, with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Table 2: Example HPLC Conditions for a Related Benzamide Compound

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

This table is interactive. You can sort and filter the data.

Advanced Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectrometric methods, providing a more comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that couples a gas chromatograph with a mass spectrometer. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for definitive identification of the compound.

The electron ionization (EI) mass spectrum of a related compound, N-tert-Butylbenzamide, shows characteristic fragmentation patterns that would be analogous for Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-. nist.gov For N,N-dimethylbenzamide, another similar compound, the top five peaks in its mass spectrum under GC-MS analysis were observed at m/z values of 105, 77, 28, 149, and 51. nih.gov The base peak at m/z 105 corresponds to the benzoyl cation [C6H5CO]+, a common fragment for benzamides. This information is critical for identifying related structures during analysis.

Table 3: Common Mass Fragments for Benzamide Structures in GC-MS

| m/z | Ion Structure |

| 105 | [C6H5CO]+ (Benzoyl cation) |

| 77 | [C6H5]+ (Phenyl cation) |

This table is interactive. You can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, including those not suitable for GC. It provides both retention time data for purity assessment and mass-to-charge ratio information for identity confirmation and structural elucidation.

In research settings, LC-MS is often used to confirm the molecular weight of the synthesized product. For instance, in the characterization of complex molecules containing a benzamide moiety, LC-MS has been used to report purity and the measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]+, which is then compared to the calculated exact mass. rsc.org This confirms the identity of the target compound.

For Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-, an LC-MS analysis would be expected to show a prominent ion corresponding to its protonated molecular weight.

Table 4: Predicted LC-MS Data for Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-

| Parameter | Predicted Value |

| Molecular Formula | C15H23NO |

| Exact Mass | 233.17796 |

| Expected [M+H]+ ion | 234.18577 |

This table is interactive. You can sort and filter the data.

Future Research Trajectories and Unexplored Scientific Frontiers

Expanding the Scope of Directed Functionalization Methodologies

The N,N-diethylamide functional group is widely recognized as a powerful directing group in organic synthesis, particularly for directed ortho-metalation (DoM), which facilitates the regiocontrolled introduction of functional groups onto aromatic rings. nih.gov Future research is poised to expand beyond this traditional application by exploring novel C-H functionalization strategies that offer milder conditions and new selectivities.

The strong Lewis basicity of the amide allows it to coordinate with organolithium bases, directing deprotonation to the adjacent ortho-position. nih.gov However, emerging research focuses on transition-metal-catalyzed C-H activation, which can provide alternative pathways and functional group tolerance. The steric hindrance imposed by the para-tert-butyl group can be strategically exploited to influence regioselectivity in these advanced methodologies. Research could investigate methodologies that target the meta C-H bonds, which are traditionally less accessible, by leveraging steric and electronic effects or employing specialized catalysts. Furthermore, developing "traceless" directing groups that can be easily removed or converted into other functional moieties post-functionalization represents a significant frontier. rsc.org

| Functionalization Strategy | Target Position | Potential Catalyst System | Key Advantage |

| Directed ortho-Metalation (DoM) | C2, C6 (ortho) | n-BuLi/TMEDA | Well-established, high yields |

| Transition-Metal C-H Activation | C2, C6 (ortho) | Pd(II), Rh(III), Ru(II) | Milder conditions, broader functional group tolerance |

| Remote C-H Functionalization | C3, C5 (meta) | Template-assisted Pd(II) or Norbornene catalysis | Access to electronically disfavored positions |

| Non-directed C-H Functionalization | C-H bonds of tert-butyl group | Manganese-oxo species | Late-stage functionalization of an inert alkyl group chemrxiv.org |

Novel Synthetic Pathways for Derivatization

Beyond functionalizing the aromatic ring, future research will likely target the development of novel synthetic pathways for creating a diverse library of derivatives based on the 4-(1,1-dimethylethyl)-N,N-diethylbenzamide core. These efforts would aim to introduce a wide range of chemical functionalities to probe structure-activity relationships in various applications, from materials science to medicinal chemistry.

One promising avenue involves the late-stage functionalization of the sterically congested tert-butyl group itself. While typically considered inert, recent advances have demonstrated the catalytic hydroxylation of such primary C-H bonds, opening a pathway to introduce new functional handles. chemrxiv.org Another area of exploration is the development of one-pot or tandem reactions that combine C-H activation with subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly build molecular complexity. The synthesis of benzamide (B126) analogues, such as those incorporating different amide substituents or heterocyclic rings, could also yield compounds with novel properties. nih.govnih.gov

| Derivatization Approach | Reaction Type | Potential Reagents | Resulting Functional Group |

| Aromatic Ring Functionalization | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl linkage |

| Aromatic Ring Functionalization | Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst | Arylamine |

| tert-butyl Group Functionalization | C-H Hydroxylation | Mn catalyst, H₂O₂ | Primary alcohol chemrxiv.org |

| Amide Modification | N-Dealkylation/Re-alkylation | Oxidizing/reducing agents, alkyl halides | Modified amide substituent |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach for the synthesis and optimization of 4-(1,1-dimethylethyl)-N,N-diethylbenzamide and its derivatives. rsc.orgresearchgate.net Flow chemistry provides significant advantages over traditional batch synthesis, including superior control over reaction parameters like temperature and mixing, enhanced safety for handling hazardous reagents, and improved scalability. researchgate.net

Future research could focus on developing a continuous flow process for the synthesis of the parent compound, potentially starting from 4-tert-butylbenzoic acid. This would allow for efficient, on-demand production. Furthermore, automated platforms can be employed to rapidly screen a wide array of reaction conditions (catalysts, solvents, temperatures) to optimize functionalization and derivatization reactions. nih.govamidetech.com These systems can be programmed to perform multi-step syntheses, purifications, and analyses, significantly accelerating the discovery of new derivatives with desired properties. youtube.com This high-throughput approach is particularly valuable for creating libraries of compounds for biological screening or materials testing. nih.gov

Advanced Computational-Experimental Synergies for Design and Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the design and discovery of new molecules and reaction pathways. In the context of 4-(1,1-dimethylethyl)-N,N-diethylbenzamide, computational chemistry can provide deep mechanistic insights and predictive power to guide synthetic efforts.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms for various C-H functionalization strategies, predict regioselectivity, and identify the most promising catalyst systems before extensive experimental work is undertaken. This reduces the time and resources required for reaction optimization. For discovering new applications, molecular docking and dynamics simulations can predict the binding of derivatives to biological targets, such as enzymes or receptors, thereby guiding the design of new potential therapeutic agents. researchgate.net This approach allows for the rational design of molecules with enhanced activity and selectivity. An integrated workflow where computational predictions are rapidly tested via automated synthesis represents a cutting-edge research frontier.

| Computational Method | Application | Information Gained | Experimental Correlation |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, regioselectivity prediction | Validation of reaction outcomes and yields |

| Molecular Docking | Virtual Screening | Binding affinity and mode to a biological target | In vitro biological assays |

| ADMET Prediction | Pharmacokinetic Profiling | Absorption, Distribution, Metabolism, Excretion, Toxicity properties researchgate.net | In vivo or in vitro ADMET studies |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure Analysis | Bond strengths, charge distribution | Spectroscopic characterization (NMR, IR) |

Q & A

Q. What are the recommended synthetic routes for Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl-, and how can reaction efficiency be optimized?

- Methodological Answer: The compound is synthesized via nucleophilic substitution or amidation reactions. For example, tert-butyl-substituted benzamides are often prepared by coupling tert-butyl benzoic acid derivatives with diethylamine under catalytic conditions (e.g., EDCI/HOBt). Reaction efficiency can be optimized by controlling stoichiometry (1:1.2 molar ratio of acid to amine), solvent polarity (e.g., DMF or THF), and temperature (60–80°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is the structural integrity of Benzamide, 4-(1,1-dimethylethyl)-N,N-diethyl- validated?

- Methodological Answer: Structural validation combines 1H/13C NMR , LC-MS , and FT-IR . Key spectral markers include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: While no specific SDS is available for this compound, general benzamide handling guidelines apply:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation of fine powders.

- Store in airtight containers at 2–8°C to prevent hydrolysis.

- Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The tert-butyl group acts as a steric shield, reducing electrophilic substitution at the para position. In Suzuki-Miyaura couplings, this steric hindrance necessitates higher catalyst loading (e.g., 10 mol% Pd(PPh3)4) and extended reaction times (24–48 hrs). Computational studies (DFT) show that the tert-butyl group increases the activation energy for para-substitution by ~15 kcal/mol compared to unsubstituted benzamides .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS adducts)?

- Methodological Answer: Contradictions arise from impurities, solvent interactions, or dynamic processes. Mitigation strategies:

- NMR : Use deuterated solvents (CDCl3 or DMSO-d6) and variable-temperature NMR to identify exchange broadening.

- LC-MS : Employ high-resolution mass spectrometry (HRMS) to distinguish between [M+H]+ and adducts (e.g., [M+Na]+).

- Controlled experiments : Repeat synthesis with isotopic labeling (e.g., 13C-tert-butyl) to track unexpected signals .

Q. What computational methods are effective in predicting the compound’s binding affinity for enzyme targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. Key steps:

Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

Dock into the enzyme active site (e.g., cytochrome P450) using flexible side-chain parameters.

Validate with binding free energy calculations (MM-PBSA).

The tert-butyl group often enhances hydrophobic interactions, increasing binding affinity by ~2–3 kcal/mol .

Q. What strategies are recommended for analyzing degradation products under varying pH conditions?

- Methodological Answer: Degradation studies use HPLC-UV/MS with the following conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.